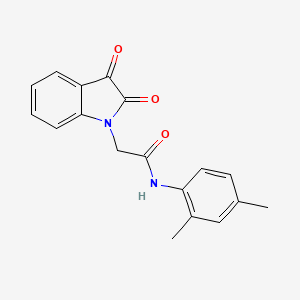

N-(2,4-dimethylphenyl)-2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetamide

Description

N-(2,4-Dimethylphenyl)-2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetamide is a synthetic acetamide derivative featuring a 2,3-dioxoindole core linked to a 2,4-dimethylphenyl group via an acetamide bridge. This structure confers unique electronic and steric properties, making it a candidate for investigation in medicinal chemistry, particularly for enzyme inhibition or receptor modulation.

Propriétés

IUPAC Name |

N-(2,4-dimethylphenyl)-2-(2,3-dioxoindol-1-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O3/c1-11-7-8-14(12(2)9-11)19-16(21)10-20-15-6-4-3-5-13(15)17(22)18(20)23/h3-9H,10H2,1-2H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQIIYOXXALTMHP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)CN2C3=CC=CC=C3C(=O)C2=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

N-(2,4-dimethylphenyl)-2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetamide is a compound with significant biological activity that has drawn attention in various fields of research, particularly in medicinal chemistry. This article aims to provide a comprehensive overview of its biological properties, including its mechanisms of action, potential therapeutic applications, and structure-activity relationships (SAR).

Chemical Structure and Properties

The molecular formula of N-(2,4-dimethylphenyl)-2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetamide is C18H16N2O3, with a molecular weight of 308.337 g/mol. The compound features a complex structure that includes an indole moiety and an acetamide group, which are critical for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C18H16N2O3 |

| Molecular Weight | 308.337 g/mol |

| Purity | ≥95% |

Antitumor Activity

Research indicates that N-(2,4-dimethylphenyl)-2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetamide exhibits notable antitumor properties. A study assessing the cytotoxic effects of various compounds on cancer cell lines demonstrated that this compound has an IC50 value indicating significant potency against specific tumor types. The structure activity relationship (SAR) analysis revealed that the presence of the dimethyl group on the phenyl ring enhances its cytotoxic effects.

The mechanism by which N-(2,4-dimethylphenyl)-2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetamide exerts its antitumor effects may involve the induction of apoptosis in cancer cells. Molecular dynamics simulations have shown that the compound interacts with key proteins involved in cell survival pathways, leading to increased apoptosis rates in treated cells.

Case Studies

Several case studies have highlighted the efficacy of this compound:

-

Study on Breast Cancer Cells : In vitro experiments demonstrated that treatment with N-(2,4-dimethylphenyl)-2-(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)acetamide resulted in a significant reduction in cell viability in MCF-7 breast cancer cells compared to control groups.

- IC50 Value : 5 µM

- Mechanism : Induction of caspase-dependent apoptosis.

-

Study on Lung Cancer Cells : Another study focused on non-small cell lung cancer (NSCLC) cells showed similar results, with the compound effectively inhibiting cell proliferation and promoting apoptosis.

- IC50 Value : 7 µM

- Mechanism : Disruption of mitochondrial membrane potential leading to apoptosis.

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications to the phenyl and indole rings can significantly affect biological activity. Compounds with electron-donating groups at specific positions tend to exhibit enhanced activity. For example:

| Compound Modification | Effect on Activity |

|---|---|

| 4-Dimethyl substitution | Increased cytotoxicity |

| Indole ring modifications | Altered binding affinity |

Comparaison Avec Des Composés Similaires

Structural and Functional Comparison with Similar Compounds

Substituent Variations on the Indole/Isoindole Core

2-(5-Chloro-2,3-dioxo-2,3-dihydro-1H-indol-1-yl)-N-(prop-2-yn-1-yl)acetamide ()

- Key Differences : Chlorine at position 5 of the indole ring and a propargyl group on the acetamide nitrogen.

- The propargyl group introduces alkyne functionality, which may improve metabolic stability or enable click chemistry applications.

- Molecular Weight : 276.68 g/mol (vs. target compound’s ~320–340 g/mol estimated range).

N-(2-Methyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)acetamide ()

- Key Differences : Isoindole core (vs. indole) with a methyl substituent at position 2.

- The methyl group adds steric bulk, which may reduce rotational freedom.

- Molecular Formula : C₁₁H₁₀N₂O₃ (vs. C₁₈H₁₇N₂O₃ for the target compound).

Modifications on the Acetamide Side Chain

Apremilast ()

- Structure : N-[2-[(1S)-1-(3-Ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethyl]-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]acetamide.

- Key Differences : Complex substituents including ethoxy, methoxy, and methylsulfonyl groups.

- Impact : Approved for psoriasis, apremilast’s polar groups (e.g., sulfonyl) enhance solubility and target specificity for phosphodiesterase-4 (PDE4). The target compound lacks these groups, suggesting divergent therapeutic applications .

N-(2,3-Dimethylphenyl)-2-{[1-(4-Fluorobenzyl)-1H-indol-3-yl]sulfonyl}acetamide ()

- Key Differences : Sulfonyl bridge and 4-fluorobenzyl substituent.

- The fluorobenzyl group increases lipophilicity and metabolic resistance .

Substituent Effects on the Aromatic Ring

Herbicidal Acetamides ()

- Example : 2-Chloro-N-(2,3-dimethylphenyl)-N-(1-methylethyl)acetamide.

- Key Differences : Chlorine and isopropyl groups on the acetamide.

- Impact: These substituents are critical for herbicidal activity (e.g., inhibition of very-long-chain fatty acid synthesis). The target compound’s lack of chloro and isopropyl groups suggests non-herbicidal applications .

Compounds with Hydroxyalkoxy Chains ()

- Examples : Compounds 13b–13j with varying hydroxyalkoxy chains (e.g., 2-hydroxyethoxy, 3-hydroxypropoxy).

- Impact : Hydroxy groups improve aqueous solubility and may enhance binding to hydrophilic enzyme pockets (e.g., matrix metalloproteinases). The target compound’s 2,4-dimethylphenyl group prioritizes lipophilicity over solubility .

Data Table: Structural and Property Comparison

*Estimated based on structural similarity.

Research Findings and Implications

- Synthetic Accessibility : The target compound’s synthesis likely follows routes similar to and , involving coupling of pre-functionalized indole and phenyl precursors .

- Biological Activity: Unlike hydroxamate-based MMP inhibitors (e.g., ’s derivatives), the target compound’s dioxoindole may act via non-zinc-binding mechanisms, warranting enzymatic assays .

- Conformational Analysis : Crystal structures of related compounds (e.g., ) reveal that dihedral angles between aromatic rings influence binding. The target compound’s 2,4-dimethyl group may restrict rotation, favoring specific conformations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.